molecular formula C9H11N3 B6191098 5-azido-1,2,3-trimethylbenzene CAS No. 1809002-57-0

5-azido-1,2,3-trimethylbenzene

Cat. No.: B6191098
CAS No.: 1809002-57-0
M. Wt: 161.2
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Description

5-Azido-1,2,3-trimethylbenzene: is an organic compound characterized by a benzene ring substituted with three methyl groups and one azido group. The azido group is known for its high reactivity, making this compound particularly interesting for various chemical applications. The molecular formula of this compound is C9H11N3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-azido-1,2,3-trimethylbenzene typically involves the azidation of 1,2,3-trimethylbenzene. One common method is the direct conversion of the corresponding alcohol to the azide using sodium azide in the presence of triphenylphosphine, iodine, and imidazole in dimethyl sulfoxide (DMSO) as the solvent . This reaction proceeds efficiently under mild conditions, yielding the desired azide in high purity.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the high reactivity and potential explosiveness of azides.

Chemical Reactions Analysis

Types of Reactions: 5-Azido-1,2,3-trimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted by other nucleophiles, such as amines, to form amines or other derivatives.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Sodium azide (NaN3): Used for azidation reactions.

    Triphenylphosphine (PPh3), iodine (I2), and imidazole: Used in the conversion of alcohols to azides.

    Copper(I) catalysts: Used in Huisgen cycloaddition reactions.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The azido group in 5-azido-1,2,3-trimethylbenzene is highly reactive and can undergo various chemical transformations. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring .

In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical reactions. The reactivity of the azido group is due to its ability to release nitrogen gas, driving the reaction forward.

Comparison with Similar Compounds

    1,2,3-Trimethylbenzene: Lacks the azido group, making it less reactive in cycloaddition and substitution reactions.

    5-Azido-1,2,4-trimethylbenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    5-Azido-1,3,5-trimethylbenzene: Another isomer with different substitution pattern, leading to variations in chemical behavior.

Uniqueness: 5-Azido-1,2,3-trimethylbenzene is unique due to the specific positioning of the azido group and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This compound’s ability to participate in cycloaddition reactions to form triazoles is particularly valuable in synthetic chemistry and materials science .

Properties

CAS No.

1809002-57-0

Molecular Formula

C9H11N3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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